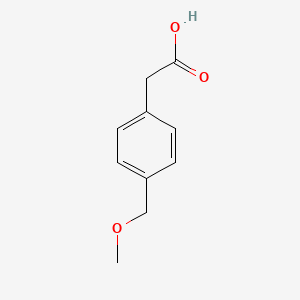

2-(4-(Methoxymethyl)phenyl)acetic acid

Descripción general

Descripción

“2-(4-(Methoxymethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 343880-24-0 and a molecular weight of 180.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

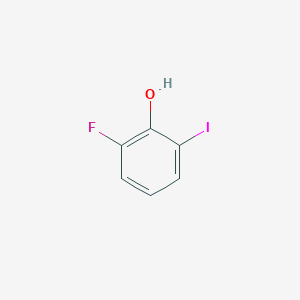

The linear formula for “2-(4-(Methoxymethyl)phenyl)acetic acid” is C10H12O3 . More detailed structural analysis would require specific tools or software.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a flash point of 117°C and a boiling point of 300.1°C at 760 mmHg .Aplicaciones Científicas De Investigación

Crystal Structure Analysis :

- The compound exhibits interesting crystallographic properties. In the title compound, DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, the acetic acid side chain adopts a roughly perpendicular orientation relative to the phenyl ring, forming hydrogen bonds of the type O-H...O (Okabe, Suga, & Kohyama, 1995).

Anti-Oxidation Activities :

- Studies on the synthesis and anti-oxidation activities of related phenyl acetic acids have shown promising results. Specifically, (3-Hydroxy-4-methoxy phenyl) acetic acid was synthesized and demonstrated anti-oxidation activities through the DPPH radical scavenging method (Wenshan Ren, 2004).

Pharmaceutical Development :

- Research includes the development of DP2 receptor antagonists, where related compounds to 2-(4-(Methoxymethyl)phenyl)acetic acid have been studied for their potential in treating inflammatory and respiratory diseases, such as asthma (Norman, 2011).

Chemical Synthesis :

- The molecule has been utilized in various chemical syntheses. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid through regioselective bromination of 4-methoxyphenylacetic acid was reported with a yield of 84%. This study provides insights into the compound's chemical behavior and potential applications (Guzei, Gunderson, & Hill, 2010).

Neuroprotective Potential :

- Some derivatives, like 2-methoxy-4-(2-propenyl)phenoxy acetic acid (MPPA), have been evaluated for their neuroprotective and anticonvulsant potentialities, suggesting potential applications in treating neurological disorders (Pagès et al., 2011).

Antimicrobial Evaluation :

- Novel derivatives of phenoxy acetic acid, including those similar to 2-(4-(Methoxymethyl)phenyl)acetic acid, have been synthesized and evaluated for their antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Direcciones Futuras

While specific future directions for “2-(4-(Methoxymethyl)phenyl)acetic acid” are not mentioned in the available resources, it’s worth noting that this compound could be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Propiedades

IUPAC Name |

2-[4-(methoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-7-9-4-2-8(3-5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBICBXUVKYZJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629360 | |

| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Methoxymethyl)phenyl)acetic acid | |

CAS RN |

343880-24-0 | |

| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)